Sodium O,O-diisopropyl dithiophosphate
Overview
Description
Sodium O,O-diisopropyl dithiophosphate is a chemical compound characterized by its sodium, diisopropyl, and dithiophosphate functional groups. It is commonly used in various industrial applications, particularly in the extraction of minerals from ores, such as the separation of copper, lead, and zinc sulfides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium O,O-diisopropyl dithiophosphate typically involves the reaction of phosphorus pentasulfide with isopropyl alcohol in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{P}_2\text{S}_5 + 4 \text{C}_3\text{H}_7\text{OH} + 2 \text{NaOH} \rightarrow 2 \text{NaO}_2\text{PS}_2(\text{C}_3\text{H}_7)_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures to ensure optimal yield and purity. The product is then purified through distillation or crystallization processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides and other oxidized products.
Reduction: It can be reduced to form thiophosphates and other reduced sulfur compounds.
Substitution: The compound can participate in substitution reactions where the dithiophosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles, such as amines and alcohols, can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Disulfides and oxidized phosphorus compounds.
Reduction: Thiophosphates and reduced sulfur compounds.
Substitution: Compounds with new functional groups replacing the dithiophosphate moiety.
Scientific Research Applications
Sodium O,O-diisopropyl dithiophosphate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organophosphate compounds, including herbicides and pesticides.
Biology: The compound is studied for its potential effects on biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the treatment of neurological disorders.
Industry: It is widely used in the mining industry for the flotation of sulfide ores, enhancing the separation and extraction of valuable metals
Mechanism of Action
The mechanism of action of Sodium O,O-diisopropyl dithiophosphate involves its interaction with metal ions and enzymes. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter. This mechanism is crucial in its application as a pesticide and in potential therapeutic uses .
Comparison with Similar Compounds
- Sodium O,O-diethyl dithiophosphate
- Sodium O,O-diisobutyl dithiophosphate
- Sodium O,O-diisodecyl dithiophosphate
Comparison: Sodium O,O-diisopropyl dithiophosphate is unique due to its specific isopropyl groups, which confer distinct chemical and physical properties compared to its analogs. For instance, the diisopropyl groups provide a balance between hydrophobicity and reactivity, making it particularly effective in mineral flotation processes. In contrast, compounds with longer alkyl chains, such as Sodium O,O-diisodecyl dithiophosphate, may exhibit different solubility and reactivity profiles .
Properties
IUPAC Name |
sodium;di(propan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O2PS2.Na/c1-5(2)7-9(10,11)8-6(3)4;/h5-6H,1-4H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNMDYDECQBXQW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NaO2PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107-56-2 (Parent) | |
Record name | Sodium diisopropyl phosphorodithioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027205998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8067286 | |
Record name | Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27205-99-8 | |
Record name | Sodium diisopropyl phosphorodithioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027205998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium O,O-diisopropyl dithiophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM DIISOPROPYL PHOSPHORODITHIOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G8KXP46T4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SODIUM DIISOPROPYL PHOSPHORODITHIOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2624 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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